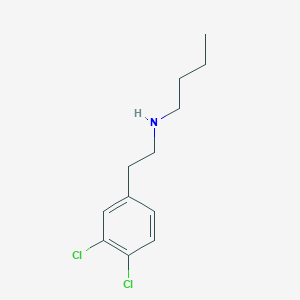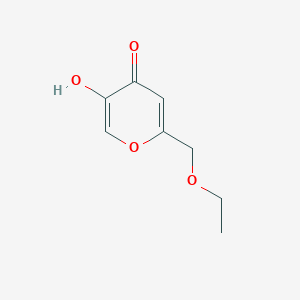
1-Acetoxy-5-hexen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetoxy-5-hexen-2-one is an organic compound with the molecular formula C8H12O3. It is a derivative of 5-hexen-2-one, where the hydroxyl group is acetylated. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Acetoxy-5-hexen-2-one can be synthesized through the acetylation of 5-hexen-2-ol. The process involves the reaction of 5-hexen-2-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature and yields this compound as the primary product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of biocatalysts, such as Rhodococcus erythropolis, has also been explored for the enantioselective reduction of 5-hexen-2-one to 5-hexen-2-ol, which can then be acetylated .
Analyse Des Réactions Chimiques
Types of Reactions
1-Acetoxy-5-hexen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the acetoxy group can yield 5-hexen-2-ol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: 5-Hexen-2-ol.
Substitution: Various substituted hexenones depending on the nucleophile used.
Applications De Recherche Scientifique
1-Acetoxy-5-hexen-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in the synthesis of pheromones.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 1-acetoxy-5-hexen-2-one involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and 5-hexen-2-ol, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the presence of the double bond and the acetoxy group, which can undergo various transformations under different conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hexen-2-one: The parent compound, which lacks the acetoxy group.
5-Hexen-2-ol: The alcohol derivative of 5-hexen-2-one.
1-Hexen-5-one: A structural isomer with the carbonyl group at a different position.
Uniqueness
Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C8H12O3 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
2-oxohex-5-enyl acetate |
InChI |
InChI=1S/C8H12O3/c1-3-4-5-8(10)6-11-7(2)9/h3H,1,4-6H2,2H3 |
Clé InChI |
CFDNBOXHXMAFBS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(=O)CCC=C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-methyl-N-[5-(pyrrolidin-1-yl)pentyl]amine](/img/structure/B8446077.png)
